3-[1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]piperidin-2-yl]propanoic acid
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Overview
Description
3-[1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]piperidin-2-yl]propanoic acid, commonly known as MPPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound is widely used in scientific research to study the role of mGluR5 in various physiological and pathological processes.
Mechanism of Action
MPPEP binds to the allosteric site of 3-[1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]piperidin-2-yl]propanoic acid, which is distinct from the receptor's orthosteric site where glutamate binds. This binding inhibits the receptor's signaling pathway, leading to a decrease in downstream effects mediated by 3-[1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]piperidin-2-yl]propanoic acid. The exact mechanism of how MPPEP interacts with the receptor is still under investigation.
Biochemical and Physiological Effects
MPPEP has been shown to affect several physiological processes in animal models. It has been reported to improve memory deficits in rodents, reduce pain sensitivity, and inhibit drug-seeking behavior in addiction models. MPPEP has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
MPPEP is a highly selective antagonist of 3-[1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]piperidin-2-yl]propanoic acid, which makes it a valuable tool for studying the function of this receptor subtype. Its selectivity allows researchers to investigate the specific effects of 3-[1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]piperidin-2-yl]propanoic acid signaling without interference from other receptors. However, like any experimental tool, MPPEP has limitations. Its effects may be influenced by factors such as dose, route of administration, and the animal model used. Additionally, the interpretation of results obtained with MPPEP may be complicated by the complex signaling pathways downstream of 3-[1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]piperidin-2-yl]propanoic acid.
Future Directions
There are several future directions for research involving MPPEP. One area of interest is the role of 3-[1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]piperidin-2-yl]propanoic acid in neuroinflammation and neurodegeneration. MPPEP has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, and further research may reveal its potential as a therapeutic agent. Another area of interest is the development of more selective and potent 3-[1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]piperidin-2-yl]propanoic acid antagonists. Such compounds may have improved efficacy and fewer off-target effects compared to MPPEP. Finally, the use of MPPEP in combination with other experimental tools, such as optogenetics and chemogenetics, may provide new insights into the function of 3-[1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]piperidin-2-yl]propanoic acid in the brain.
Synthesis Methods
The synthesis of MPPEP involves a series of chemical reactions. The starting material is 2-methylpyrazol-3-carboxylic acid, which is converted to 2-methylpyrazol-3-ylamine through a reaction with thionyl chloride and ammonia. The resulting amine is then reacted with (E)-3-(4-bromophenyl)prop-2-enoyl chloride to produce 3-(2-methylpyrazol-3-yl)-1-(4-bromophenyl)prop-2-en-1-one. This compound is then reacted with piperidine and propanoic acid to yield MPPEP.
Scientific Research Applications
MPPEP is a valuable tool for studying the function of 3-[1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]piperidin-2-yl]propanoic acid in the brain and other tissues. This receptor subtype is involved in a variety of physiological processes, including learning and memory, pain perception, and addiction. Dysregulation of 3-[1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]piperidin-2-yl]propanoic acid has been implicated in several neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, schizophrenia, and depression.
properties
IUPAC Name |
3-[1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]piperidin-2-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-17-12(9-10-16-17)5-7-14(19)18-11-3-2-4-13(18)6-8-15(20)21/h5,7,9-10,13H,2-4,6,8,11H2,1H3,(H,20,21)/b7-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JATVJZDZKOEOSV-FNORWQNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C=CC(=O)N2CCCCC2CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC=N1)/C=C/C(=O)N2CCCCC2CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]piperidin-2-yl]propanoic acid |
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